Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, chlorophenoxy group, and methoxyphenyl group
Properties
Molecular Formula |
C24H24ClNO5S |
|---|---|
Molecular Weight |
474g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24ClNO5S/c1-5-30-22(27)20-19(15-6-10-17(29-4)11-7-15)14-32-21(20)26-23(28)24(2,3)31-18-12-8-16(25)9-13-18/h6-14H,5H2,1-4H3,(H,26,28) |
InChI Key |
RQSNMUMAROBJGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the chlorophenoxy and methoxyphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate: This compound has a similar structure but with different substituents on the thiophene ring.
Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound includes a benzothiophene ring instead of a thiophene ring.
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